molecular formula C14H26N4O2 B7553932 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol

Katalognummer B7553932
Molekulargewicht: 282.38 g/mol
InChI-Schlüssel: RPERJPUQFQWPNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol, also known as MPMP, is a chemical compound with potential therapeutic applications. It is a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a role in the regulation of intracellular signaling pathways.

Wirkmechanismus

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol is a selective inhibitor of PDE10A, which is an enzyme that plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which can have various effects on neurotransmission and neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol are complex and depend on the specific context in which it is used. In general, 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has been shown to have effects on neurotransmission, neuronal function, and metabolism. For example, 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has been shown to increase dopamine release in the brain, which may be beneficial in the treatment of Parkinson's disease. 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol in lab experiments is its selectivity for PDE10A, which allows for more specific manipulation of intracellular signaling pathways. However, the limitations of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol include its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Zukünftige Richtungen

There are several potential future directions for research on 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol in combination with other drugs, such as antipsychotics or antidepressants, to determine potential synergistic effects. Finally, further research is needed to determine the long-term safety and efficacy of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol in human patients.

Synthesemethoden

The synthesis of 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol involves several steps, including the reaction of 4-methylpyrazole with 2-bromo-1-(tert-butylamino)propane, followed by the reaction of the resulting intermediate with morpholine and 2-hydroxypropan-2-ol. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has been the subject of extensive research due to its potential therapeutic applications. It has been studied as a potential treatment for various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. 1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol has also been investigated as a potential treatment for obesity and diabetes.

Eigenschaften

IUPAC Name

1-[1-(4-methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2/c1-12-7-16-18(9-12)10-13(2)15-8-14(19)11-17-3-5-20-6-4-17/h7,9,13-15,19H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPERJPUQFQWPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)NCC(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.